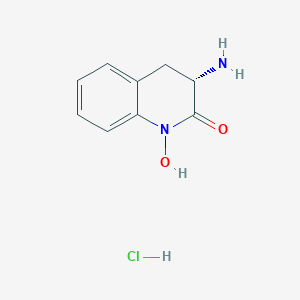

Deferiprone 3-O-beta-D-Glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

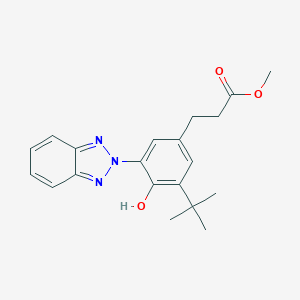

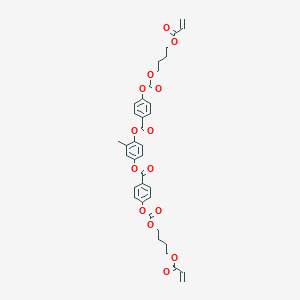

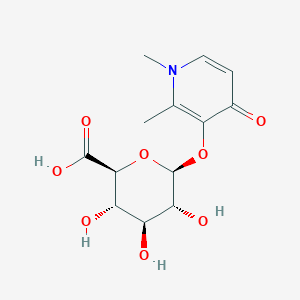

Deferiprone 3-O-beta-D-Glucuronide is a metabolite of Deferiprone . It is also known as 1,4-Dihydro-1,2-dimethyl-4-oxo-3-pyridinyl β-D-Glucopyranosiduronic Acid .

Molecular Structure Analysis

The molecular formula of this compound is C13H16NNaO8 . The molecular weight is 337.26 .Physical And Chemical Properties Analysis

The melting point of this compound is 165-170°C (dec.) and its boiling point is predicted to be 603.3±55.0 °C. The predicted density is 1.59±0.1 g/cm3 .Mecanismo De Acción

Target of Action

Deferiprone 3-O-beta-D-Glucuronide is a metabolite of Deferiprone, an oral iron chelator . The primary target of this compound is ferric ions (iron III) . Iron overload is a common issue in patients with conditions like sickle cell disease and thalassemia syndromes, who undergo repeated blood transfusions . By targeting ferric ions, this compound helps to reduce the iron burden in these patients .

Mode of Action

This compound, like its parent compound Deferiprone, acts by binding to ferric ions (iron III) to form a stable complex . This complex is then eliminated in the urine . Deferiprone is more selective for iron, with other metals such as zinc, copper, and aluminum having a lower affinity for Deferiprone .

Biochemical Pathways

By binding to excess iron in the body, it prevents the harmful effects of iron accumulation, such as damage to the liver, heart, and endocrine organs .

Pharmacokinetics

This compound is rapidly absorbed and metabolized. Following drug administration, serum levels of Deferiprone and this compound rise to maximum concentrations at 1.0 and 2.8 hours post-dose, respectively . The half-lives of Deferiprone and this compound are 1.5 and 1.6 hours, respectively . The majority of the administered drug is metabolized and excreted as this compound, with less than 4% excreted unchanged in urine up to 10 hours post-dose .

Result of Action

The primary result of the action of this compound is the reduction of iron overload in patients with conditions like sickle cell disease and thalassemia syndromes . By chelating excess iron, it helps to prevent the harmful effects of iron accumulation, including damage to vital organs .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Deferiprone 3-O-beta-D-Glucuronide has been used as a biomarker for Deferiprone therapy in clinical studies. Its measurement in urine samples can provide information on the pharmacokinetics of Deferiprone in patients. However, the analysis of this compound requires specialized techniques and equipment, which may limit its use in some laboratory settings.

Direcciones Futuras

Future research on Deferiprone 3-O-beta-D-Glucuronide could focus on its potential as a biomarker for Deferiprone therapy in larger patient populations. Additionally, the role of this compound in the pharmacodynamics of Deferiprone could be further investigated. Finally, the synthesis of this compound could be optimized to improve its yield and purity, which would facilitate its use in laboratory studies.

Métodos De Síntesis

Deferiprone 3-O-beta-D-Glucuronide can be synthesized through the glucuronidation of Deferiprone by the enzyme UDP-glucuronosyltransferase (UGT) in the liver. The reaction involves the transfer of a glucuronic acid molecule to the hydroxyl group of Deferiprone, resulting in the formation of this compound.

Aplicaciones Científicas De Investigación

Estudios farmacocinéticos

Este compuesto se utiliza en estudios farmacocinéticos para comprender sus propiedades de absorción, distribución, metabolismo y excreción (ADME). Por ejemplo, un estudio tuvo como objetivo caracterizar el perfil farmacocinético de Deferiprone en sujetos con enfermedad de células falciformes (SCD) mediante la evaluación de muestras de sangre y orina para Deferiprone y su principal metabolito, Deferiprone 3-O-glucuronide .

Terapia de quelación del hierro

Deferiprone es conocido por sus propiedades quelantes del hierro, y sus metabolitos también pueden contribuir a este efecto. Se ha realizado investigación sobre la quelación del hierro en el cerebro por Deferiprone en condiciones como las enfermedades neurodegenerativas .

Patrón de referencia para pruebas

Sirve como patrón de referencia para las pruebas farmacéuticas para garantizar el control de calidad y la coherencia en la formulación de fármacos .

Estudios de isótopos

Las versiones marcadas con deuterio de este compuesto, como el deferiprone-d3 3-o-β-D-glucurónido de sodio, se utilizan en estudios de isótopos para rastrear y analizar los procesos metabólicos .

Análisis Bioquímico

Biochemical Properties

Deferiprone 3-O-beta-D-Glucuronide plays a significant role in biochemical reactions, particularly in the detoxification and excretion of deferiprone. This compound interacts with various enzymes, including UDP-glucuronosyltransferases (UGTs), which catalyze the glucuronidation process. The interaction between this compound and UGTs is essential for converting deferiprone into a more water-soluble form, facilitating its elimination via the kidneys . Additionally, this compound may interact with transport proteins involved in its cellular uptake and excretion.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By chelating excess iron, this compound helps prevent iron-induced oxidative stress and cellular damage. This compound can modulate the expression of genes involved in iron homeostasis and oxidative stress response . Furthermore, this compound may affect cellular metabolism by altering the availability of iron, a critical cofactor for many metabolic enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to ferric ions (iron III) and form a stable complex, which is then excreted in the urine . This iron-chelating activity is crucial for reducing iron overload and preventing iron-mediated cellular damage. This compound’s interaction with UGTs and transport proteins further facilitates its excretion and enhances its therapeutic efficacy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable, with a half-life of approximately 1.6 hours . Over time, this compound is metabolized and excreted, with the majority of the administered dose being eliminated within 10 hours post-dose . Long-term studies have indicated that this compound does not accumulate significantly in tissues, reducing the risk of chronic toxicity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces iron overload without causing significant adverse effects . At higher doses, this compound may induce toxic effects, including renal and hepatic toxicity, due to the excessive chelation of essential metals and disruption of metal homeostasis . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is primarily involved in the metabolic pathway of deferiprone, where it is formed through the action of UGTs . This glucuronidation process is a key step in the detoxification and excretion of deferiprone. The interaction of this compound with UGTs and other metabolic enzymes ensures its efficient conversion and elimination from the body.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various transporters and binding proteins . These transporters facilitate the cellular uptake and excretion of this compound, ensuring its effective removal from the body. The distribution of this compound is influenced by its solubility and interaction with cellular transport mechanisms.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with UGTs and other metabolic enzymes . This localization is essential for its role in the glucuronidation process and subsequent excretion. Additionally, this compound may be transported to other cellular compartments through specific targeting signals and post-translational modifications.

Propiedades

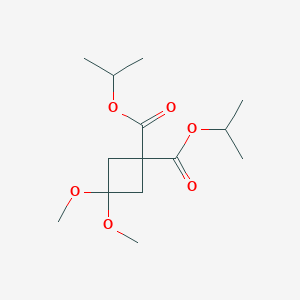

| { "Design of the Synthesis Pathway": "The synthesis pathway of Deferiprone 3-O-beta-D-Glucuronide involves the conversion of Deferiprone to its glucuronide derivative by the reaction with glucuronic acid.", "Starting Materials": [ "Deferiprone", "Glucuronic acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve Deferiprone in methanol and add sodium hydroxide to the solution.", "Step 2: Add glucuronic acid to the solution and heat the mixture at 60°C for 24 hours.", "Step 3: Cool the reaction mixture and filter the precipitate.", "Step 4: Wash the precipitate with water and dry it under vacuum.", "Step 5: Purify the product by recrystallization from methanol." ] } | |

Número CAS |

141675-48-1 |

Fórmula molecular |

C13H17NO8 |

Peso molecular |

315.28 g/mol |

Nombre IUPAC |

(3R,4R,5R,6R)-6-(1,2-dimethyl-4-oxopyridin-3-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C13H17NO8/c1-5-10(6(15)3-4-14(5)2)21-13-9(18)7(16)8(17)11(22-13)12(19)20/h3-4,7-9,11,13,16-18H,1-2H3,(H,19,20)/t7-,8-,9-,11?,13+/m1/s1 |

Clave InChI |

VOJFZOAEFOZFIL-VLSLFRSYSA-N |

SMILES isomérico |

CC1=C(C(=O)C=CN1C)O[C@@H]2[C@@H]([C@@H]([C@H](C(O2)C(=O)O)O)O)O |

SMILES |

CC1=C(C(=O)C=CN1C)OC2C(C(C(C(O2)C(=O)O)O)O)O |

SMILES canónico |

CC1=C(C(=O)C=CN1C)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.